Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrazine compounds. One common method includes the reaction of tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate with reducing agents to convert the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the effects of pyrazine derivatives on biological systems .
Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3,(H2,15,17) |
InChI Key |
TWNMJZPGWFPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.